molecular formula C20H31NO2 B5132119 3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide

3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide

Katalognummer B5132119
Molekulargewicht: 317.5 g/mol
InChI-Schlüssel: NBAHQKBHQUPQEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide, also known as CR845, is a kappa-opioid receptor agonist. It was first synthesized in 2004 by Cara Therapeutics, a biopharmaceutical company. Since then, it has been extensively researched for its potential therapeutic applications.

Wirkmechanismus

3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide acts as a kappa-opioid receptor agonist, which means it binds to and activates these receptors in the brain and spinal cord. This results in the inhibition of pain signals and the release of certain neurotransmitters, such as dopamine and serotonin, which can produce analgesic and anti-inflammatory effects.
Biochemical and physiological effects:
3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide has been shown to produce a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to have anti-pruritic effects. It has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide has several advantages for use in lab experiments. It has a well-characterized mechanism of action and has been extensively studied in animal models and clinical trials. However, it can be difficult to obtain in large quantities, and its cost may limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for research on 3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide. One potential area of study is its use in the treatment of chronic pain, particularly in patients who are opioid-tolerant or who have not responded well to other treatments. Another area of research is its potential use in the treatment of pruritus, particularly in patients with chronic kidney disease. Additionally, further research is needed to fully understand the long-term safety and efficacy of 3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide in humans.

Synthesemethoden

The synthesis of 3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide involves several steps. First, 3-cyclopentylpropanoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-isopropyl-5-methylphenoxy)ethylamine to form the amide. The resulting compound is then cyclized using trifluoroacetic acid to form the final product.

Wissenschaftliche Forschungsanwendungen

3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide has been studied for its potential therapeutic applications in a variety of conditions, including pain, pruritus (itching), and chronic kidney disease. It has been shown to have analgesic effects in animal models of pain, and clinical trials have demonstrated its efficacy in reducing pain in patients with chronic kidney disease.

Eigenschaften

IUPAC Name

3-cyclopentyl-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2/c1-15(2)18-10-8-16(3)14-19(18)23-13-12-21-20(22)11-9-17-6-4-5-7-17/h8,10,14-15,17H,4-7,9,11-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAHQKBHQUPQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.